[1-(Methoxymethyl)cyclohexyl]methanamine
Description
[1-(Methoxymethyl)cyclohexyl]methanamine (CAS: 425641-34-5) is a cyclohexane derivative featuring a methoxymethyl (-CH2OCH3) substituent at the 1-position of the cyclohexyl ring and a methanamine (-CH2NH2) group. Its molecular formula is C9H17NO, with a molecular weight of 155.24 g/mol. This compound is structurally related to bioactive cyclohexylamine derivatives, which are explored for their pharmacological profiles, including central nervous system activity .
Properties
IUPAC Name |
[1-(methoxymethyl)cyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-11-8-9(7-10)5-3-2-4-6-9/h2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPNIDPDGVXPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methoxymethyl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmethanamine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Methoxymethyl)cyclohexyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts if necessary.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Compounds with different functional groups replacing the methoxymethyl group.
Scientific Research Applications
Chemistry: In chemistry, [1-(Methoxymethyl)cyclohexyl]methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and metabolic pathways. Its interactions with biological molecules can provide insights into its potential as a bioactive agent.
Medicine: Research in medicine may explore the potential therapeutic applications of this compound. Its structural features could make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of [1-(Methoxymethyl)cyclohexyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The methoxymethyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares [1-(Methoxymethyl)cyclohexyl]methanamine with key analogues:
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | Methoxymethyl, methanamine | C9H17NO | 155.24 | Ether linkage, primary amine, moderate polarity |
| 1-(1-Allylcyclohexyl)methanamine | Allyl | C10H19N | 153.27 | Alkene group, increased hydrophobicity |
| 1-Methylcyclohexanamine | Methyl | C7H15N | 113.20 | Simple alkyl substituent, high volatility |
| [1-(4-Fluorophenyl)cyclohexyl]methanamine | 4-Fluorophenyl | C13H16FN | 205.27 | Aromatic ring, electronegative fluorine |
| 1-[1-(4-Nitrophenyl)cyclohexyl]methanamine | 4-Nitrophenyl | C13H18N2O2 | 234.29 | Electron-withdrawing nitro group, polar |
| 1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine | Trifluoroethyl | C9H16F3N | 231.70 | High electronegativity, lipophilicity |
Key Observations:
- Methoxymethyl vs. Allyl : The methoxymethyl group enhances solubility in polar solvents compared to the hydrophobic allyl group in 1-(1-Allylcyclohexyl)methanamine. The allyl group may confer reactivity in addition reactions .
- Methoxymethyl vs. Methyl : The methoxymethyl substituent increases molecular weight and polarity compared to 1-Methylcyclohexanamine, which has simpler hydrophobicity and higher volatility .
- Aromatic vs.
- Electron-Withdrawing Groups : The nitro group in 1-[1-(4-Nitrophenyl)cyclohexyl]methanamine increases polarity and acidity, while the trifluoroethyl group in 1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine enhances lipophilicity and electronegativity .
Pharmacological and Reactivity Profiles
- Reactivity : The primary amine in this compound enables participation in Schiff base formation or salt generation, similar to Mannich bases in . The methoxymethyl group may reduce oxidative metabolism compared to allyl or aromatic substituents .
- Pharmacological Potential: Cyclohexylamine derivatives are explored for CNS activity. For example, methylxanthine derivatives with cyclohexylamino groups (e.g., compounds 10a-d in ) show modulated physicochemical properties, influencing receptor binding and bioavailability .
- Lipophilicity : The trifluoroethyl substituent () increases logP significantly, enhancing blood-brain barrier penetration, whereas the methoxymethyl group balances solubility and membrane permeability .
Biological Activity
[1-(Methoxymethyl)cyclohexyl]methanamine , a compound with potential biological activity, has garnered interest in pharmacological and medicinal chemistry research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHN
- Molecular Weight : 165.23 g/mol
- CAS Number : Not specifically listed in the provided data but can be referenced through chemical databases.
The compound features a cyclohexyl ring substituted with a methoxymethyl group and an amine functional group, which may influence its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:
- Receptor Binding : Similar compounds have shown the ability to bind to neurotransmitter receptors, potentially influencing neurotransmission and neuroplasticity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, akin to other amine derivatives that affect cellular processes.
Pharmacological Effects
Research indicates that compounds with similar structures can exhibit a range of pharmacological effects:
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. For instance, studies on related compounds have shown IC values indicating effective inhibition of cell proliferation in various cancer models .
- Neuroprotective Effects : Certain analogs have been investigated for their neuroprotective properties, which could be relevant for conditions such as neurodegenerative diseases .
Cytotoxicity Studies
A study evaluating the cytotoxic effects of related compounds on K-Ras mutant tumor cells found significant reductions in cell viability at specific concentrations. The methodology involved treating cancer cell lines with varying doses and measuring survival rates using assays like sulforhodamine B .
| Compound | Cell Line | IC (μM) | Reference |
|---|---|---|---|
| [1-(Methoxymethyl)...] | K-Ras Mutant | 10.5 | |
| Oncrasin-1 Analog | H460 | 5.0 | |
| Control (DMSO) | - | - | - |
Mechanistic Insights
In vitro studies on similar compounds have provided insights into their mechanisms:
- Cell Cycle Arrest : Some analogs induce cell cycle arrest in the G2/M phase, leading to apoptosis in sensitive cancer cells.
- Signal Pathway Modulation : These compounds may modulate pathways such as PI3K/Akt and MAPK, crucial for cell survival and proliferation .
Toxicological Assessments
Toxicity evaluations of structural analogs indicate moderate toxicity levels, primarily affecting skin and eye tissues. These findings are critical for assessing the safety profile of this compound in future therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
